molecular formula C15H12S2 B14712318 Spiro[1,3-dithiolane-2,9'-fluorene] CAS No. 7049-31-2

Spiro[1,3-dithiolane-2,9'-fluorene]

Katalognummer: B14712318
CAS-Nummer: 7049-31-2
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: FXGQAUHFWOBOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,3-dithiolane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and a 1,3-dithiolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,3-dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with dithiolane precursors. One common method is the reaction of 9-fluorenone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under reflux conditions, leading to the formation of the spirocyclic compound .

Industrial Production Methods: While specific industrial production methods for Spiro[1,3-dithiolane-2,9’-fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Spiro[1,3-dithiolane-2,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Spiro[1,3-dithiolane-2,9’-fluorene] is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine:

Industry: In the industrial sector, Spiro[1,3-dithiolane-2,9’-fluorene] can be used in the production of organic semiconductors and other electronic materials. Its spirocyclic structure provides stability and enhances the performance of these materials .

Wirkmechanismus

The mechanism of action of Spiro[1,3-dithiolane-2,9’-fluorene] largely depends on its application. In electronic materials, its spirocyclic structure helps in maintaining the stability and enhancing the charge transport properties. The sulfur atoms in the dithiolane ring can interact with other molecules, facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Spiro[1,3-dithiolane-2,9’-fluorene] is unique due to the presence of the dithiolane ring, which imparts specific electronic properties and stability. This makes it particularly useful in the development of advanced materials for electronic applications .

Eigenschaften

CAS-Nummer

7049-31-2

Molekularformel

C15H12S2

Molekulargewicht

256.4 g/mol

IUPAC-Name

spiro[1,3-dithiolane-2,9'-fluorene]

InChI

InChI=1S/C15H12S2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-9-10-17-15/h1-8H,9-10H2

InChI-Schlüssel

FXGQAUHFWOBOER-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2(S1)C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.